![molecular formula C18H22O4 B5051089 1-Methoxy-2-[2-[2-(2-methylphenoxy)ethoxy]ethoxy]benzene](/img/structure/B5051089.png)
1-Methoxy-2-[2-[2-(2-methylphenoxy)ethoxy]ethoxy]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methoxy-2-[2-[2-(2-methylphenoxy)ethoxy]ethoxy]benzene is an organic compound that belongs to the class of ethers It is characterized by the presence of a benzene ring substituted with methoxy and ethoxy groups, which contribute to its unique chemical properties
Preparation Methods
The synthesis of 1-Methoxy-2-[2-[2-(2-methylphenoxy)ethoxy]ethoxy]benzene typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with 2-methylphenol (o-cresol).
Etherification: The hydroxyl group of 2-methylphenol is etherified with ethylene oxide to form 2-(2-methylphenoxy)ethanol.
Further Etherification: The resulting compound undergoes further etherification with additional ethylene oxide units to form 2-[2-(2-methylphenoxy)ethoxy]ethanol.
Final Step: The final step involves the etherification of the hydroxyl group with methanol to yield this compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of catalysts and controlled reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-Methoxy-2-[2-[2-(2-methylphenoxy)ethoxy]ethoxy]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, where substituents like halogens or nitro groups can be introduced using reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Methoxy-2-[2-[2-(2-methylphenoxy)ethoxy]ethoxy]benzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug delivery systems or as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals, including surfactants, lubricants, and plasticizers.
Mechanism of Action
The mechanism of action of 1-Methoxy-2-[2-[2-(2-methylphenoxy)ethoxy]ethoxy]benzene involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. Pathways involved may include signal transduction, metabolic processes, and cellular communication.
Comparison with Similar Compounds
1-Methoxy-2-[2-[2-(2-methylphenoxy)ethoxy]ethoxy]benzene can be compared with similar compounds such as:
1-Methoxy-2-[2-(2-methoxyphenoxy)ethoxy]benzene: This compound has a similar structure but with a methoxy group instead of a methyl group on the phenoxy ring.
1-Methoxy-2-[2-(2-phenylethoxy)ethoxy]benzene: This compound has a phenylethoxy group instead of a methylphenoxy group, leading to different chemical properties and reactivity.
Ethanol, 2-[2-(2-methoxyethoxy)ethoxy]-: This compound has a similar ether linkage but lacks the aromatic benzene ring, resulting in different applications and properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
1-methoxy-2-[2-[2-(2-methylphenoxy)ethoxy]ethoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O4/c1-15-7-3-4-8-16(15)21-13-11-20-12-14-22-18-10-6-5-9-17(18)19-2/h3-10H,11-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGPOKRPHGBIYBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCCOCCOC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(2-{2-[methyl(phenyl)amino]vinyl}-5-phenyl-1,3-benzothiazol-3-ium-3-yl)-1-propanesulfonate](/img/structure/B5051018.png)
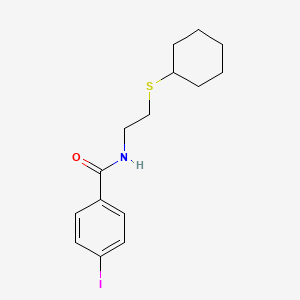
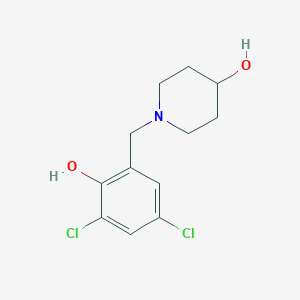
![5-[(3-Chloro-5-methoxy-4-prop-2-ynoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B5051035.png)
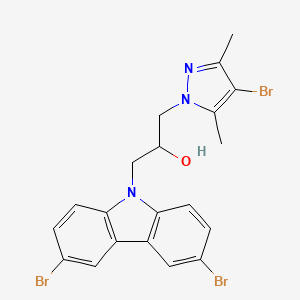
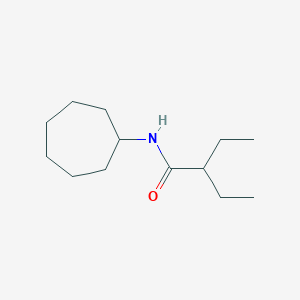
![ethyl 4-[4-(4-methoxyphenyl)-1-piperazinyl]-1-piperidinecarboxylate](/img/structure/B5051058.png)
![N-[5-[2-(4-hydroxyanilino)-1,3-thiazol-4-yl]-4-methyl-1,3-thiazol-2-yl]acetamide;hydrobromide](/img/structure/B5051064.png)
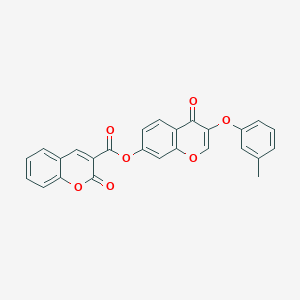
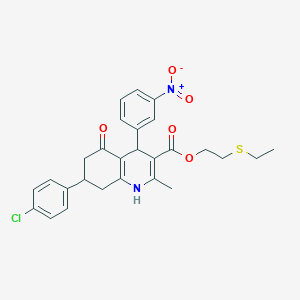
![1-Methoxy-2-[2-[2-(3-propan-2-ylphenoxy)ethoxy]ethoxy]benzene](/img/structure/B5051087.png)

![methyl N-[(3,5-dinitrophenyl)carbonyl]methioninate](/img/structure/B5051094.png)
![N~2~-(4-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-[2-(pyridin-2-ylsulfanyl)ethyl]glycinamide](/img/structure/B5051096.png)
